molecular formula C2H4N4S B193830 5-Mercapto-1-methyltetrazole CAS No. 13183-79-4

5-Mercapto-1-methyltetrazole

Cat. No.: B193830
CAS No.: 13183-79-4
M. Wt: 116.15 g/mol
InChI Key: XOHZHMUQBFJTNH-UHFFFAOYSA-N
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Safety and Hazards

5-Mercapto-1-methyltetrazole is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

5-Mercapto-1-methyltetrazole may be used in the chemical modification of submicron particles of mesoporous MSU-2 silica and SBA-15 mesoporous silica . This suggests potential future applications in the field of materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Mercapto-1-methyltetrazole can be synthesized through several methods. One common synthetic route involves the reaction of methyl isothiocyanate with sodium azide, followed by cyclization to form the tetrazole ring . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and optimized reaction conditions to maximize yield and purity . The process may include additional purification steps, such as recrystallization, to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 5-Mercapto-1-methyltetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

Comparison with Similar Compounds

  • 1-Methyl-5-mercaptotetrazole
  • 1-Methyltetrazole-5-thiol
  • 5-Methyl-1H-tetrazole-1-thiol

Comparison: 5-Mercapto-1-methyltetrazole is unique due to its specific combination of a mercapto group and a methyl group attached to the tetrazole ring. This structure allows it to form stable complexes with metal ions and participate in a variety of chemical reactions, making it distinct from other similar compounds .

Properties

IUPAC Name

1-methyl-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S/c1-6-2(7)3-4-5-6/h1H3,(H,3,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHZHMUQBFJTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)N=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51138-06-8 (hydrochloride salt)
Record name 1-N-Methyl-5-thiotetrazole
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DSSTOX Substance ID

DTXSID9051662
Record name 1,2-Dihydro-1-methyl-5H-tetrazole-5-thione
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Molecular Weight

116.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13183-79-4
Record name 5-Mercapto-1-methyltetrazole
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Record name 1-N-Methyl-5-thiotetrazole
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Record name 5-Mercapto-1-methyltetrazole
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Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-methyl-
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Record name 1,2-Dihydro-1-methyl-5H-tetrazole-5-thione
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Record name 1,2-dihydro-1-methyl-5H-tetrazole-5-thione
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Record name 1-METHYL-5-MERCAPTOTETRAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-Mercapto-1-methyltetrazole?

A1: The molecular formula of this compound is C2H4N4S, and its molecular weight is 116.15 g/mol [, ].

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1HNMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and 29Si and 13C Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ]. These techniques provide information on the compound's structure, bonding, and interactions with other molecules.

Q3: What are the solubility properties of this compound?

A3: this compound's solubility has been studied in various pure solvents across a temperature range of 283 K to 329 K []. This information is crucial for understanding its behavior in different solutions and developing formulations.

Q4: How does this compound contribute to the performance of dye-sensitized solar cells?

A4: this compound and its derivatives have shown promise in quasisolid electrolytes for dye-sensitized solar cells []. These electrolytes, when used with specific dyes and counter electrodes, have achieved notable power conversion efficiencies, indicating the compound's potential in renewable energy applications.

Q5: Can this compound be used in electrocatalytic carbon dioxide reduction?

A5: Research indicates that modifying metal nanomaterials, specifically 4H/face-centered cubic (fcc) gold nanorods, with this compound can significantly enhance their performance in electrocatalytic carbon dioxide reduction []. This modification leads to improved carbon monoxide selectivity, showcasing the compound's potential in mitigating carbon emissions.

Q6: Have computational methods been employed to study this compound's properties?

A6: Yes, density functional theory (DFT) calculations have been used to investigate the electronic interactions of this compound with metal surfaces during electrocatalytic reactions []. These calculations provide insights into the compound's behavior at the molecular level and can guide the design of more efficient catalysts.

Q7: Are there any QSAR (Quantitative Structure-Activity Relationship) models developed for this compound?

A7: While specific QSAR models for this compound are not explicitly mentioned in the provided research, studies have investigated the relationship between the molecular electronic properties of this compound and its corrosion inhibition efficiency on copper []. This type of investigation can lay the foundation for developing QSAR models to predict the compound's activity based on its structure.

Q8: How does this compound interact with metal ions?

A8: this compound exhibits a strong ability to coordinate with various metal ions, including palladium (Pd), gold (Au), and rhenium (Re) [, , ]. This interaction leads to the formation of diverse metal complexes with distinct structures and properties. For example, it can form both mononuclear and dinuclear palladium complexes, demonstrating its versatility as a ligand [].

Q9: Has this compound been used in the synthesis of inorganic-organic hybrid materials?

A9: Yes, researchers have successfully incorporated this compound as a building block in the construction of inorganic-organic hybrid materials, specifically octamolybdate-based complexes [] and polyoxometalate-thiacalix[4]arene-based hybrids []. These hybrid materials often exhibit unique properties derived from the combination of inorganic and organic components and have potential applications in areas like catalysis.

Q10: Can this compound be used to remove heavy metals from water?

A10: Studies have explored the potential of chemically modified mesoporous silica materials, functionalized with this compound, for the adsorption of heavy metals like lead (Pb(II)) and zinc (Zn(II)) from aqueous solutions []. These modified silica materials show promising adsorption capacities, highlighting the compound's potential in water treatment applications.

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